5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an amino group at the 5-position and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C to form 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor ligand.
Medicine: It has shown promise in the development of drugs for treating central nervous system disorders, viral infections, inflammatory diseases, tumors, cardiovascular diseases, and bacterial infections
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as Janus kinase and cyclin-dependent kinase . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating various biological processes.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the amino group and other substituents.
Pyrazolo[4,3-b]pyridine derivatives: These are isomeric forms with different pharmacological properties.
Uniqueness: 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a versatile building block for the synthesis of various heterocyclic compounds further enhances its significance in medicinal chemistry.
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H8N4O/c9-5-1-2-12-7(3-5)6(4-11-12)8(10)13/h1-4H,9H2,(H2,10,13) |
InChI Key |
CVMLOIHONICFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)C=C1N |
Origin of Product |
United States |
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